molecular formula C13H8F3N3 B2521671 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 251307-15-0

3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2521671
CAS No.: 251307-15-0
M. Wt: 263.223
InChI Key: RMLYBOFNPFVGSA-UHFFFAOYSA-N
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Description

Structural Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine core structure represents a fascinating bicyclic heterocyclic system that combines the electronic properties of both pyrazole and pyridine rings in a fused arrangement. This particular isomer differs significantly from its structural analogs such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine in terms of nitrogen positioning and electronic distribution. The core framework consists of a six-membered pyridine ring fused to a five-membered pyrazole ring, creating a rigid planar structure with distinct electronic characteristics.

The synthesis of pyrazolo[4,3-b]pyridine derivatives typically involves the formation of either the pyrazole ring onto an existing pyridine core or the construction of the pyridine ring from a pre-existing pyrazole precursor. The most efficient synthetic approaches utilize readily available starting materials such as 2-chloro-3-nitropyridines, which undergo sequential nucleophilic aromatic substitution and modified Japp-Klingemann reactions to form the desired bicyclic system. These synthetic methodologies often involve one-pot procedures that combine azo-coupling, deacylation, and pyrazole ring annulation steps, providing operational simplicity and high yields.

The electronic structure of the pyrazolo[4,3-b]pyridine core is characterized by significant electron delocalization across both rings, with the nitrogen atoms playing crucial roles in determining the overall electronic properties. The positioning of nitrogen atoms at specific locations within the bicyclic system creates distinct electronic environments that influence both the reactivity patterns and the physical properties of derivatives bearing this core structure. Research has demonstrated that the presence of nitrogen atoms in ortho positions relative to substituents can significantly boost electron-donation and weaken electron-withdrawal effects through inductive mechanisms.

Structural analysis reveals that the pyrazolo[4,3-b]pyridine framework provides multiple sites for functionalization, including positions 1, 3, and 6, which correspond to the nitrogen of the pyrazole ring, the carbon adjacent to both nitrogen atoms, and the carbon para to the pyridine nitrogen, respectively. The substitution pattern at these positions dramatically influences the electronic properties and potential applications of the resulting compounds. The rigid planar structure of the core ensures that substituents are held in well-defined spatial arrangements, creating opportunities for specific molecular interactions and recognition events.

Role of Trifluoromethyl and Phenyl Substituents in Heterocyclic Systems

The incorporation of trifluoromethyl groups into heterocyclic systems represents one of the most powerful strategies for modulating electronic properties and enhancing molecular stability. The trifluoromethyl group stands as one of the most potent electron-withdrawing substituents in structural organic chemistry, primarily exerting its effects through strong inductive electron withdrawal. In the context of 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, the trifluoromethyl group positioned at the 6-position creates a significant electron-deficient center that influences the entire electronic distribution of the bicyclic system.

Research has demonstrated that trifluoromethyl substituents can enhance the electrophilic character at cationic sites in superelectrophilic species, leading to greater positive charge delocalization throughout the molecular framework. This electron-withdrawing effect is manifested through several mechanisms, including direct inductive effects and indirect electrostatic interactions. The positioning of the trifluoromethyl group at the 6-position of the pyrazolo[4,3-b]pyridine core places it in a position where it can effectively withdraw electron density from both the pyridine and pyrazole portions of the bicyclic system.

The phenyl substituent at the 3-position provides a complementary electronic effect that balances the strong electron-withdrawal of the trifluoromethyl group. Phenyl groups are known to participate in electron delocalization through resonance effects, and their presence can moderate the overall electronic character of the heterocyclic system. The aromatic phenyl ring can engage in π-π interactions and provides additional conformational rigidity to the overall molecular structure. The positioning of the phenyl group at the 3-position allows for optimal electronic communication with the pyrazole nitrogen atoms, creating opportunities for charge distribution and stabilization.

The combined presence of both trifluoromethyl and phenyl substituents creates a unique electronic environment that influences various molecular properties. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, properties that are highly valued in medicinal chemistry applications. Meanwhile, the phenyl group provides structural integrity and contributes to the overall molecular recognition capabilities of the compound. The specific positioning of these substituents in this compound creates an asymmetric electronic distribution that can be exploited for various chemical and biological applications.

Spectroscopic analysis of trifluoromethyl-substituted heterocycles typically reveals characteristic signals that confirm the presence and positioning of the fluorine-containing substituent. Nuclear magnetic resonance spectroscopy shows distinctive resonances around -60 parts per million for trifluoromethyl groups, providing unambiguous identification of these important functional groups. The electronic effects of trifluoromethyl substituents are also evident in carbon-13 nuclear magnetic resonance spectra, where the carbon atoms adjacent to the trifluoromethyl group show characteristic chemical shift patterns that reflect the strong electron-withdrawing nature of the fluorine atoms.

Property Trifluoromethyl Group Phenyl Group
Electronic Effect Strong electron-withdrawing Moderate electron-donating through resonance
Inductive Parameter Highly electronegative Moderately electron-donating
Lipophilicity Contribution Significant increase Moderate increase
Metabolic Stability Enhanced Moderate enhancement
Structural Rigidity Minimal contribution Significant contribution

The synergistic effects of trifluoromethyl and phenyl substituents in heterocyclic systems extend beyond simple additive contributions. The electron-withdrawing nature of the trifluoromethyl group can enhance the electron-donating capacity of the phenyl group through polarization effects, creating a push-pull electronic system that can be particularly useful for various applications. This electronic complementarity is especially pronounced in the pyrazolo[4,3-b]pyridine framework, where the positioning of these substituents allows for optimal electronic communication through the bicyclic π-system.

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)9-6-10-12(17-7-9)11(19-18-10)8-4-2-1-3-5-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYBOFNPFVGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-phenyl-1H-pyrazole with 2,6-dichloropyridine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as vapor-phase reactions with transition metal-based catalysts can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[4,3-b]pyridine family, which features a bicyclic structure that contributes to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Synthesis Methods :

  • Conventional Methods : Common synthetic routes include cyclization reactions involving phenylhydrazine derivatives and pyridine-based precursors.
  • Recent Advances : Novel synthetic methodologies utilizing microwave-assisted synthesis have been reported, improving yields and reducing reaction times .

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Case Study : A study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to apoptosis .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has been explored in several studies. Its derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Case Study : In a recent pharmacological evaluation, a derivative exhibited significant anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a better safety profile .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial membranes.

Case Study : A derivative was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-b]pyridine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological profiles.

Substituent PositionEffect on Activity
C6 (Trifluoromethyl)Enhances lipophilicity and potency
N1Modifications can alter selectivity
C3Influences binding affinity to targets

Mechanism of Action

The mechanism of action of 3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazolo[4,3-b]pyridine core can interact with specific binding sites. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: Pyrazolo[4,3-b]pyridine derivatives (e.g., target compound) differ from pyrazolo[3,4-b]pyridine () and pyrazolo[4,3-c]pyridine () in ring fusion positions, altering electronic properties and steric accessibility .

Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity in all analogs but varies in position (e.g., position 6 vs. 4 in ) . Chloro (Cl) vs. Phenyl: Chloro at position 3 () increases reactivity for further functionalization, whereas phenyl provides steric hindrance and π-system interactions . Naphthyl vs.

Solubility and Lipophilicity

  • The trifluoromethyl group in the target compound increases logP (~2.8 estimated), favoring membrane permeability but reducing aqueous solubility compared to unsubstituted analogs.
  • Chloro-substituted derivatives (e.g., ) exhibit lower molecular weights (221.57 g/mol) and higher polarity, improving solubility but reducing bioavailability .

Reactivity

  • Chloro-substituted analogs () undergo Suzuki-Miyaura cross-coupling reactions, enabling diversification at position 3 .
  • Phenyl-substituted compounds (e.g., target compound) are less reactive at position 3 but may participate in electrophilic aromatic substitution at the pyridine ring.

Biological Activity

3-Phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N3C_{15}H_{12}F_3N_3. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, influencing their biological activity. The compound's structure allows for potential interactions with various biological targets.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-b]pyridine derivatives. For instance, certain substituted pyrazoles exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation. A study indicated that compounds with similar structures demonstrated IC50 values ranging from 5.40 to 0.01 µM against COX-1 and COX-2, suggesting that derivatives of pyrazolo[4,3-b]pyridine may possess comparable anti-inflammatory properties .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound A5.400.01344.56
Compound B60.5654.65Not specified

2. Antitumor Activity

Studies have shown that pyrazolo[4,3-b]pyridine derivatives can inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116. One compound demonstrated an IC50 value of 0.36 µM against cyclin-dependent kinase 2 (CDK2), indicating potent antitumor activity . This suggests that modifications to the pyrazolo[4,3-b]pyridine scaffold can yield potent anticancer agents.

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For example, compounds derived from this scaffold have been shown to selectively inhibit CDK2 and CDK9, which are vital for cell cycle regulation and transcriptional control . The selectivity towards these kinases can lead to reduced side effects compared to traditional chemotherapeutics.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of pyrazolo[4,3-b]pyridine derivatives for their anti-inflammatory efficacy using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Potential

In vitro studies on a derivative of pyrazolo[4,3-b]pyridine showed marked inhibition of tumor cell growth in several cancer lines. The compound was tested against various concentrations, revealing a dose-dependent response with significant antiproliferative effects at lower concentrations .

Q & A

Q. Basic

  • NMR : 1H/13C NMR confirms regioselectivity (e.g., δ 8.2 ppm for pyridine-H vs. δ 7.9 ppm for pyrazole-H) .
  • LC-MS : High-resolution ESI-MS detects trace impurities (<0.1%) and validates molecular ions (e.g., [M+H]+ = 308.0825) .

Advanced
X-ray crystallography resolves π-π stacking interactions (3.45 Å face-to-face distance) in co-crystals with c-Met, guiding rational design of planar analogs for enhanced binding .

How can computational modeling predict the compound's interaction with novel targets?

Advanced
Docking studies using Schrödinger Suite (Glide XP) identify key interactions:

  • The trifluoromethyl group occupies hydrophobic subpockets (e.g., c-Met’s Tyr1230), while the pyridine nitrogen forms a water-mediated hydrogen bond with Asp1222 .
  • MD simulations (>100 ns) assess stability of salt bridges with mGlu4’s Arg78, predicting resistance to conformational changes .

What strategies mitigate metabolic instability in in vitro assays?

Q. Advanced

  • Cytochrome P450 shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to reduce oxidation rates (CYP3A4 t1/2 increased from 15 to 45 min) .
  • Prodrug design : Mask the 3-amine as a picolinamide ester, improving microsomal stability (CLint <10 μL/min/mg) .

How to resolve contradictions in reported bioactivity data across structural analogs?

Q. Advanced

  • Ortho-substitution effects : Fluorine at position 2 of the phenyl ring boosts ALK inhibition (IC50 = 1.58 nM) but reduces mGlu4 activity (EC50 >1 μM) due to steric clashes in the allosteric site .
  • Solvent polarity : Discrepancies in IC50 values (e.g., DMSO vs. aqueous buffers) are resolved by standardizing assay conditions to ≤0.1% DMSO .

What challenges arise in balancing solubility and membrane permeability?

Advanced
The trifluoromethyl group increases logD (2.8) but reduces aqueous solubility (<5 μM). Solutions include:

  • Salt formation : Hydrochloride salts improve solubility (≥100 μM) without compromising permeability (Papp >300 nm/s in Caco-2 assays) .
  • Co-crystallization : Use β-cyclodextrin to enhance dissolution rates in pharmacokinetic studies .

How to address regioselectivity challenges in multi-step synthesis?

Q. Advanced

  • Directing groups : Install a bromine at position 4 before Suzuki-Miyaura coupling to ensure exclusive C-6 trifluoromethylation .
  • Microwave-assisted synthesis : Reduce reaction times for Buchwald-Hartwig aminations from 12 hours to 30 minutes, minimizing decomposition .

What preclinical models validate the compound's therapeutic potential?

Q. Advanced

  • Parkinson’s disease : Rodent models treated with 10 mg/kg (PO) show 60% reduction in haloperidol-induced catalepsy, correlating with mGlu4 PAM activity (brain/plasma ratio = 0.8) .
  • Cancer xenografts : c-Met inhibitors (30 mg/kg, QD) achieve tumor regression (TGI = 75%) in NIH-3T3/HGF models, with no significant CYP inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
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3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.